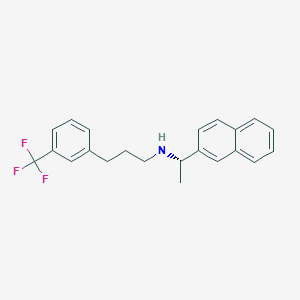

(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Description

Properties

IUPAC Name |

N-[(1S)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSUSBULBRBBLD-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, also known as CAS 1638501-43-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.87 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

1. Serotonin Reuptake Inhibition

The trifluoromethyl group is known to enhance the potency of compounds that inhibit serotonin reuptake. Studies have shown that similar compounds with a trifluoromethyl substituent exhibit increased affinity for serotonin transporters, suggesting that this compound may act as a selective serotonin reuptake inhibitor (SSRI) .

2. Antiproliferative Activity

Research indicates that compounds structurally related to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, similar derivatives have shown IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings | Cell Line | IC50 Value (nM) |

|---|---|---|---|

| Study A | Significant inhibition of cell proliferation | MCF-7 (breast cancer) | 10 - 33 |

| Study B | Induced apoptosis and cell cycle arrest | MDA-MB-231 (triple-negative breast cancer) | 23 - 33 |

| Study C | Enhanced serotonin uptake inhibition | HEK293T cells | Effective at 500 nM |

These findings suggest that the compound could be effective in treating conditions related to abnormal cell growth and mood disorders.

Scientific Research Applications

Pharmacological Research

(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine has been investigated for its potential as a pharmacological agent. Its structural components suggest it may interact with various biological targets, making it suitable for studies in drug development.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the naphthalene ring and trifluoromethyl group may enhance the bioactivity of this compound, warranting further investigation into its efficacy as an antidepressant.

Neuroscience

The compound's potential neuroprotective properties have been explored in studies focusing on neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

In vitro studies have shown that similar compounds can reduce oxidative stress in neuronal cells, suggesting that this compound may also exhibit protective effects against neuronal damage.

Fluorinated Materials

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated materials. Such materials often exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer matrices can improve their mechanical properties and resistance to solvents, opening avenues for high-performance materials in industrial applications.

Catalysis

The unique structure of this compound allows for potential applications in catalysis, particularly in reactions requiring specific stereochemistry.

Case Study: Asymmetric Synthesis

Studies have shown that similar amine compounds can act as catalysts in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric excess.

Comparison with Similar Compounds

Substituent Position and Enantiomeric Effects

Key Analogs :

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine (CAS: 2200269-28-7, ):

- Structural Differences : Naphthalen-1-yl vs. naphthalen-2-yl; 4-trifluoromethylphenyl vs. 3-trifluoromethylphenyl.

- Functional Impact : The para-substituted trifluoromethyl group in the (R)-enantiomer may alter receptor binding compared to the meta-substituted target compound. Enantiomeric differences (R vs. S) influence stereoselective interactions, as seen in GPCR-targeting drugs like Cinacalcet ().

(S)-Fluoxetine (CAS: 56296-78-7, ): Structural Differences: Fluoxetine has a phenoxy group and a 4-trifluoromethylphenyl substituent, whereas the target compound replaces the ether linkage with a naphthalene-ethylamine chain. Functional Impact: Fluoxetine’s SSRI activity relies on its phenoxy group for serotonin transporter inhibition.

Backbone and Functional Group Modifications

Key Analogs :

Duloxetine (CAS: 116539-59-4, ): Structural Differences: Duloxetine incorporates a thiophene ring and a naphthalen-1-yloxy group, unlike the trifluoromethylphenyl and naphthalen-2-yl groups in the target compound. Functional Impact: Duloxetine’s dual SNRI activity is attributed to its thiophene and naphthalene groups. The absence of thiophene in the target compound may shift activity toward monoaminergic or alternative targets.

3-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenylpropan-1-amine (PDB: 40D, ): Structural Differences: Bromine substitution at the phenyl ring and a methylamine group.

Pharmacological Hypotheses

- Lipophilicity and Bioavailability : The naphthalene group increases logP values compared to Fluoxetine analogs, suggesting enhanced membrane permeability but possible hepatotoxicity risks ().

- Target Selectivity: The meta-trifluoromethylphenyl group may favor interactions with non-serotonergic targets, such as calcium-sensing receptors (Cinacalcet-like activity, ).

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position (Trifluoromethyl) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₂₂H₂₂F₃N | 357.41 | 3-position | Naphthalen-2-yl, (S)-amine |

| (R)-N-(1-Naphthalen-1-yl-ethyl)-4-CF₃ analog | C₂₂H₂₂F₃N·HCl | 393.87 | 4-position | Naphthalen-1-yl, (R)-amine |

| Fluoxetine | C₁₇H₁₈F₃NO | 309.33 | 4-position | Phenoxy, methylamine |

| Duloxetine | C₁₈H₁₉NOS | 297.41 | N/A | Thiophene, naphthalen-1-yloxy |

Preparation Methods

A widely cited method involves reductive amination of 3-(3-trifluoromethylphenyl)propanal with (R)-1-(naphthalen-2-yl)ethylamine. This approach leverages sodium triacetoxyborohydride (STAB) as a reducing agent in tetrahydrofuran (THF) at 20–30°C, achieving yields of 85–92% with >99% enantiomeric excess (ee) . Key steps include:

-

Intermediate Formation : Condensation of the aldehyde and amine generates an imine intermediate.

-

Stereoselective Reduction : STAB selectively reduces the imine to the (S)-configured amine without racemization .

Optimization Insights :

-

Solvent polarity critically impacts reaction rate; THF outperforms dichloromethane or toluene due to improved solubility of intermediates .

-

Substituent effects: The electron-withdrawing trifluoromethyl group enhances imine stability, favoring high yields .

Catalytic Hydrogenation of Enamine Intermediates

Alternative routes employ palladium-catalyzed hydrogenation of enamines. For example, 3-(3-trifluoromethylphenyl)propenal is reacted with (R)-1-(naphthalen-2-yl)ethylamine to form an enamine, followed by hydrogenation at 50°C under 5 bar H₂ pressure using Pd/C. This method achieves 78–82% yield with 97–98% ee .

Comparative Analysis :

| Parameter | Reductive Amination | Catalytic Hydrogenation |

|---|---|---|

| Yield | 85–92% | 78–82% |

| Enantiomeric Excess | >99% | 97–98% |

| Reaction Time | 2–4 h | 6–8 h |

| Catalyst Cost | Low (STAB) | Moderate (Pd/C) |

Catalytic hydrogenation is less favored industrially due to longer reaction times and higher catalyst costs, despite comparable ee .

One-Pot Synthesis from Cinnamic Acid Derivatives

A patent by EP1990333A1 outlines a one-pot synthesis starting from 3-(trifluoromethyl)cinnamic acid :

-

Hydrogenation : Pd/C-mediated reduction of cinnamic acid to 3-(3-trifluoromethylphenyl)propionic acid (92–95% yield).

-

Mixed Anhydride Formation : Reaction with ethyl chloroformate generates a reactive intermediate.

-

Amide Coupling : Condensation with (R)-1-(naphthalen-2-yl)ethylamine forms the corresponding amide.

-

Borane Reduction : Sodium borohydride and BF₃·Et₂O reduce the amide to the target amine (80–85% yield) .

Critical Process Parameters :

-

Temperature control during mixed anhydride formation (0–5°C) prevents dimerization .

-

Borane reduction requires strict anhydrous conditions to avoid side reactions .

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution using D-(-)-tartaric acid is employed. Racemic 1-(naphthalen-2-yl)ethylamine is treated with tartaric acid in methanol/water, yielding (R)-enantiomer-rich crystals (98% ee after recrystallization) . Subsequent coupling with 3-(3-trifluoromethylphenyl)propanal via reductive amination affords the (S)-amine .

Efficiency Metrics :

Mizoroki–Heck Cross-Coupling for Aldehyde Intermediates

The synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate, employs Mizoroki–Heck cross-coupling between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal :

-

Coupling : Pd(OAc)₂ catalyzes the reaction in DMF at 90°C, yielding 85% (E)-1-(3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene.

-

Hydrolysis : Acidic hydrolysis with HCl converts the acetal to the aldehyde (90–93% yield) .

Challenges :

Purification and Characterization

Final purification typically involves:

-

Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity (>99.9%) hydrochloride salts .

-

Chromatography : Silica gel chromatography resolves diastereomeric impurities .

Analytical Data :

-

HPLC : Retention time = 12.3 min (Chiralpak AD-H column, hexane:isopropanol 90:10) .

-

XRD : Crystalline Form-I shows peaks at 2θ = 10.2°, 15.7°, and 20.4° .

Industrial-Scale Manufacturing Considerations

Patents highlight two optimized routes for commercial production:

-

Reductive Amination Route (WO2014178068A2):

-

Hydrogenation Route (EP2475641B1):

Emerging Methodologies

Recent advances include:

Q & A

Q. What synthetic routes are effective for preparing (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, highlights the use of palladium catalysts in cascade processes for related Cinacalcet precursors. To achieve high enantiomeric purity, chiral resolution using preparative chiral HPLC is recommended, as demonstrated in Cinacalcet impurity studies ( ). Asymmetric catalysis with chiral auxiliaries (e.g., (R)- or (S)-configured starting amines) may also be employed, referencing stereochemical analogs in .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify substituent positions and stereochemistry, as in ) and high-resolution mass spectrometry (HRMS) . Purity is validated via reverse-phase HPLC/UPLC with UV detection (e.g., 210–254 nm), as described for Cinacalcet impurities ( ). For enantiopurity, chiral stationary-phase chromatography (e.g., Chiralpak AD-H) is critical, with methods adapted from regioisomer analyses ( ).

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during synthesis or storage?

- Methodological Answer : Steric hindrance at the chiral center (naphthalen-2-ethyl group) reduces racemization risk. However, accelerated stability studies under stress conditions (heat, light, humidity) should be conducted, using a stability-indicating UPLC method ( ). For storage, lyophilization in inert atmospheres (argon) at −20°C is advised. notes solubility in DMSO/methanol, which should be degassed to prevent oxidative degradation.

Q. How can impurity profiling be optimized for this compound in API formulations?

- Methodological Answer : Impurity profiling requires forced degradation studies (acid/base hydrolysis, oxidation) followed by UPLC-PDA/MS detection ( ). Key impurities include regioisomers (naphthalen-1-yl vs. 2-yl) and diastereomers. A method adapted from Cinacalcet HCl impurity analysis ( ) uses a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% TFA in water/acetonitrile gradient (flow: 0.3 mL/min). Quantitation limits for impurities should align with ICH Q3A/B guidelines.

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like the calcium-sensing receptor (CaSR), which is targeted by Cinacalcet (). Ligand preparation should account for the trifluoromethyl group’s electronegativity and the naphthalene ring’s hydrophobic interactions. Free energy perturbation (FEP) calculations may refine binding affinity predictions for stereochemical variants.

Q. How does the naphthalen-2-yl substitution impact pharmacological activity compared to naphthalen-1-yl analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. and show that naphthalen-1-yl analogs (e.g., Cinacalcet) exhibit calcimimetic activity via CaSR modulation. The 2-yl substitution may alter lipophilicity and steric interactions, requiring in vitro assays (e.g., CaSR-dependent cAMP inhibition in HEK293 cells) and pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.